6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
6-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c20-10-13-1-4-18(21-11-13)25-15-5-7-23(8-6-15)19(24)14-2-3-16-17(9-14)26-12-22-16/h1-4,9,11-12,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNTUYQTDPZIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Nicotinonitrile Derivatives
Key Observations :
Key Observations :
- The target compound likely requires multi-step synthesis involving amide coupling (for benzothiazole-piperidine linkage) and nucleophilic substitution (for pyridine-oxy connectivity). This contrasts with one-pot methods for simpler nicotinonitriles (e.g., ), which rely on condensation reactions under reflux.
Pharmacological and Physicochemical Properties
Table 3: Comparative Bioactivity and ADME Profiles
Key Observations :
- The phosphoric acid salt in enhances solubility and prolongs half-life via prodrug activation, a strategy absent in the target compound.
- The nitrile group in all compounds may confer reactivity toward cysteine residues in enzymatic targets, but the benzothiazole in the target could reduce off-target interactions compared to dioxole or piperazine analogs.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary building blocks: (1) benzo[d]thiazole-6-carboxylic acid, (2) piperidin-4-ol, and (3) 6-hydroxynicotinonitrile. Retrosynthetic cleavage of the amide and ether linkages reveals two critical coupling steps:
- Amide bond formation between benzo[d]thiazole-6-carboxylic acid and piperidin-4-ol.
- Nucleophilic aromatic substitution (SNAr) between the piperidine intermediate and 6-chloronicotinonitrile.
This approach aligns with methodologies described in patent WO2012087519A1, which outlines analogous strategies for synthesizing FXR modulators containing benzothiazole and piperidine motifs.
Detailed Synthesis Protocol
Synthesis of Benzo[d]thiazole-6-carbonylpiperidine Intermediate
Step 1: Activation of Benzo[d]thiazole-6-carboxylic Acid
The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in anhydrous dimethylformamide (DMF). A molar ratio of 1:1.2 (acid:HATU) ensures complete conversion to the active ester.
Step 2: Coupling with Piperidin-4-ol
The activated ester reacts with piperidin-4-ol (1.5 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0–25°C for 12–16 hours. Monitoring by thin-layer chromatography (TLC; ethyl acetate/hexane 3:7) confirms consumption of the starting material.
Key Data:
Etherification with 6-Chloronicotinonitrile
Step 3: SNAr Reaction Optimization
The piperidine intermediate undergoes SNAr with 6-chloronicotinonitrile under mild basic conditions. A mixture of potassium carbonate (3.0 equiv) and catalytic tetrabutylammonium iodide (TBAI, 0.1 equiv) in acetonitrile at 80°C for 8 hours achieves optimal conversion.
Critical Parameters:
- Temperature: <90°C to prevent nitrile hydrolysis
- Solvent: Acetonitrile > DMSO due to lower viscosity and easier purification
Reaction Progress:
Process Optimization and Scalability
Coupling Agent Screening
Comparative studies of coupling agents (Table 1) reveal HATU’s superiority over EDC/HOBt or CDI for the amide bond formation step, particularly in minimizing racemization and improving reaction kinetics.
Table 1: Coupling Agent Efficiency
| Agent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| HATU | 85 | 97 | 12 |
| EDC/HOBt | 72 | 89 | 18 |
| CDI | 68 | 84 | 24 |
Solvent Effects on SNAr
Polar aprotic solvents enhance the SNAr reaction rate by stabilizing the transition state. Acetonitrile outperforms DMF and DMSO in terms of yield and ease of product isolation (Table 2).
Table 2: Solvent Screening for Etherification
| Solvent | Yield (%) | Purity (%) | Isolation Difficulty |
|---|---|---|---|
| Acetonitrile | 92 | 96 | Low |
| DMF | 88 | 93 | High |
| DMSO | 84 | 90 | Moderate |
Purification and Characterization
Chromatographic Purification
Final purification employs reversed-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid). Gradient elution (5–95% acetonitrile over 20 minutes) resolves residual starting materials and regioisomeric byproducts.
Spectroscopic Validation
Challenges and Alternative Routes
Nitrile Stability Considerations
The electron-deficient nitrile group necessitates careful pH control during workup. Acidic conditions (pH < 4) risk hydrolysis to the corresponding amide, while basic conditions (pH > 9) may induce decomposition.
Alternative Coupling Strategies
Patent WO2012087519A1 discloses a microwave-assisted route using Pd-mediated cross-coupling for analogous structures, though this method shows limited applicability to the target nitrile due to catalyst poisoning.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of benzo[d]thiazole-6-carbonyl chloride with piperidin-4-ol derivatives, followed by nucleophilic substitution with 6-hydroxynicotinonitrile. Key steps require precise control of temperature (0–5°C for acylation) and anhydrous conditions to prevent hydrolysis. Catalysts like Hünig’s base improve coupling efficiency. Yields can vary significantly (40–85%) depending on the purity of intermediates and solvent selection (e.g., DMF vs. THF) .
| Step | Reactants | Conditions | Yield Range |
|---|---|---|---|
| Acylation | Benzo[d]thiazole-6-carbonyl chloride, Piperidin-4-ol | 0–5°C, DCM, Hünig’s base | 70–85% |
| Etherification | 6-Hydroxynicotinonitrile, Activated intermediate | 60–80°C, DMF, K₂CO₃ | 40–65% |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. The benzo[d]thiazole carbonyl peak appears at ~170 ppm in ¹³C NMR, while the piperidinyloxy group shows characteristic splitting in ¹H NMR (δ 3.5–4.5 ppm). IR spectroscopy confirms nitrile stretches (~2220 cm⁻¹). Purity should be validated via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold .
Q. What purification methods are recommended to isolate this compound from byproducts?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. For polar byproducts, preparative HPLC with a methanol-water mobile phase is preferred. Recrystallization from ethanol/water mixtures enhances crystalline purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported across studies?
- Methodological Answer : Discrepancies often arise from trace moisture in solvents or variable catalyst activity. Systematic optimization using design of experiments (DoE) is advised. For example, varying equivalents of K₂CO₃ (1.5–3.0 eq.) in the etherification step can identify stoichiometric thresholds. Reaction monitoring via TLC or in situ IR helps pinpoint incomplete steps .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Anticancer potential is assessed via MTT assays (HepG2, Huh-7 cell lines), while antimicrobial activity is tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). For mechanistic studies, NF-κB luciferase reporter assays quantify inhibition of inflammatory pathways .
| Assay | Target | Protocol |
|---|---|---|
| MTT | HepG2 cells | 48h exposure, IC₅₀ calculation |
| Broth microdilution | S. aureus (ATCC 29213) | 24h incubation, MIC via OD₆₀₀ |
Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound?
- Methodological Answer : Synthesize analogs with modifications to the benzothiazole (e.g., electron-withdrawing groups) or piperidine ring (e.g., N-alkylation). Test these derivatives in parallel bioassays. Molecular docking (e.g., AutoDock Vina) against targets like EGFR or PARP identifies critical binding interactions. QSAR models using Hammett constants or logP values correlate substituent effects with activity .
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify affinity differences between analogs. Pharmacophore mapping (e.g., Schrödinger Phase) identifies essential moieties for target engagement .
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm binding to suspected targets (e.g., kinases). CRISPR-Cas9 knockout of the target gene followed by loss of compound efficacy provides genetic validation. Western blotting or ELISA measures downstream biomarker modulation (e.g., p-AKT for PI3K inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
